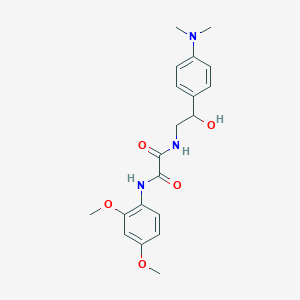

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a useful research compound. Its molecular formula is C20H25N3O5 and its molecular weight is 387.436. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. Its complex structure includes functional groups that suggest promising interactions with biological targets, making it a subject of interest in pharmacological research.

- Molecular Formula : C20H25N3O5

- Molecular Weight : 387.436 g/mol

- IUPAC Name : N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide

The biological activity of this compound is primarily attributed to its role as a histone deacetylase (HDAC) inhibitor . HDACs are crucial in the regulation of gene expression and are implicated in various diseases, including cancer. By inhibiting these enzymes, the compound may promote the acetylation of histones, leading to altered gene expression profiles that can suppress tumor growth and induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this oxalamide derivative. In vitro experiments demonstrated that it effectively inhibits the proliferation of various cancer cell lines, particularly those associated with breast and colon cancers. The compound's ability to induce cell cycle arrest and apoptosis was confirmed through flow cytometry and caspase activity assays.

Case Studies

- Breast Cancer Cell Lines : In a study involving MCF-7 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (up to 70% reduction at 50 µM concentration) after 48 hours of exposure.

- Colon Cancer Models : In vivo studies using xenograft models demonstrated that administration of this compound led to reduced tumor volume and weight compared to control groups, indicating its potential as a therapeutic agent against colorectal cancer.

Structure-Activity Relationship (SAR)

The biological activity of this compound can also be understood through its structure-activity relationship (SAR). The presence of the dimethoxyphenyl and dimethylamino groups enhances its lipophilicity, facilitating better cellular uptake and interaction with target proteins.

| Functional Group | Role in Activity |

|---|---|

| Dimethoxyphenyl | Enhances lipophilicity and receptor binding |

| Dimethylamino | Increases solubility and bioavailability |

| Hydroxyethyl | Contributes to hydrogen bonding with targets |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that this compound exhibits favorable absorption characteristics. Its half-life and metabolic stability are currently under investigation to determine optimal dosing regimens for therapeutic applications.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound's structure suggests that it may interact with various biological targets, making it a candidate for drug development. Research indicates that similar compounds can modulate enzymatic activity and influence cellular signaling pathways.

Potential Therapeutic Uses

- Anticancer Activity : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The dimethylamino group is known to enhance lipophilicity, potentially improving cellular uptake and bioavailability.

- Enzyme Inhibition : The oxalamide functionality can serve as a scaffold for designing inhibitors targeting specific enzymes involved in disease pathways, such as tyrosinase inhibitors which are relevant in melanoma treatment .

Protein-Ligand Interactions

Studies on compounds with analogous structures highlight their ability to influence protein-ligand interactions, which is crucial in drug design:

- Binding Affinity Studies : Investigations using computational modeling can elucidate binding sites and affinities of N1-(2,4-dimethoxyphenyl)-N2-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)oxalamide towards target proteins.

- Cell Culture Assays : In vitro assays can assess the cytotoxicity and biological activity of the compound against various cancer cell lines.

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A general synthetic pathway might include:

- Formation of the oxalamide linkage through condensation reactions.

- Introduction of the methoxy and dimethylamino substituents via electrophilic aromatic substitution.

Characterization Techniques

Characterization of synthesized compounds is essential for confirming structure and purity:

- Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

- Mass Spectrometry (MS) : Provides information on molecular weight and structural integrity.

Propiedades

IUPAC Name |

N'-(2,4-dimethoxyphenyl)-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5/c1-23(2)14-7-5-13(6-8-14)17(24)12-21-19(25)20(26)22-16-10-9-15(27-3)11-18(16)28-4/h5-11,17,24H,12H2,1-4H3,(H,21,25)(H,22,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAVPYYVKVBMORR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2=C(C=C(C=C2)OC)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.